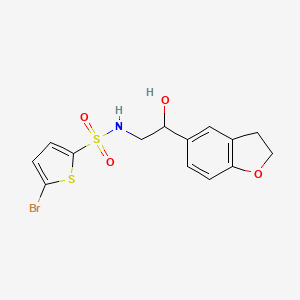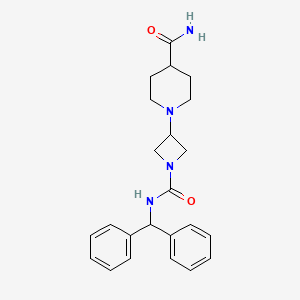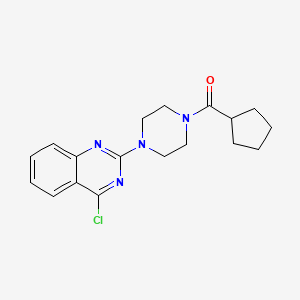![molecular formula C13H18N2OS2 B2967779 2-(ethylsulfanyl)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326932-45-9](/img/structure/B2967779.png)
2-(ethylsulfanyl)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(ethylsulfanyl)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one” is a type of thieno[3,2-d]pyrimidin-4(3H)-one . Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of compounds that have been synthesized and studied for their potential applications in various fields, including as anticancer drugs .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones involves several steps. For instance, pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones were synthesized from indole chalcones and 6-aminouracil . Another method involves the condensation of 3-methoxybenzoic acid with N1-(2-chlorothieno[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-ones can be analyzed using various techniques. For example, the molecular electrostatic potential (MEP) surface map of the related molecule was investigated with theoretical calculations at the B3LYP/6-311+G(d,p) levels .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin-4(3H)-ones can undergo various chemical reactions. For example, they can be used as building blocks in the synthesis of other complex molecules .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-(ethylsulfanyl)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one belongs to a broader class of compounds that have been synthesized for their pharmacological significance and chemical interest. A notable method involves the classical and non-classical synthesis of related thieno[2,3-d]pyrimidines as antifolates, targeting dihydrofolate reductase (DHFR) inhibitors with potential antitumor activities. The synthesis process highlights the versatility of these compounds in generating a range of derivatives with significant biological activities (Gangjee et al., 2007). Another approach is the one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction, showcasing a green methodology with reduced steps and environmental impact (Shi et al., 2018).
Biological Activities and Potential Applications
The chemical framework of this compound and its derivatives exhibits a range of biological activities. For example, certain derivatives have shown promise as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, with potential applications as antitumor agents. These findings underscore the compound's significance in designing more effective cancer therapies by targeting multiple pathways (Gangjee et al., 2009). Additionally, compounds within this class have been investigated for their antimicrobial activities, providing a foundation for developing new antimicrobial agents (Sirakanyan et al., 2015).
Safety and Hazards
Direcciones Futuras
The future directions for research on thieno[3,2-d]pyrimidin-4(3H)-ones could include further studies on their synthesis, mechanism of action, and potential applications. For example, some thieno[3,2-d]pyrimidine derivatives were synthesized as EZH2 inhibitors, and their antiproliferative activity was evaluated . This suggests that thieno[3,2-d]pyrimidin-4(3H)-ones and their derivatives could be further explored as potential therapeutic agents.
Mecanismo De Acción
Target of Action
The primary targets of 2-(ethylsulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
2-(ethylsulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the protein kinase pathways . By inhibiting protein kinases, it disrupts the signaling processes that regulate cell growth, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to changes in cellular behavior and potentially halt the proliferation of cancer cells .
Pharmacokinetics
ADME properties (Absorption, Distribution, Metabolism, and Excretion) would significantly impact its bioavailability. These properties determine how the compound is absorbed into the body, distributed to its target sites, metabolized for use, and finally excreted .
Result of Action
The molecular and cellular effects of 2-(ethylsulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one’s action primarily involve the disruption of protein kinase activity . This disruption can lead to changes in cell growth, differentiation, migration, and metabolism, potentially halting the proliferation of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(ethylsulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with protein kinases . .
Análisis Bioquímico
Biochemical Properties
Similar compounds in the thieno[3,2-d]pyrimidin-4-one family have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to active sites or allosteric sites, leading to changes in the function of the target biomolecule.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
2-ethylsulfanyl-3-pentylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS2/c1-3-5-6-8-15-12(16)11-10(7-9-18-11)14-13(15)17-4-2/h7,9H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOBAKIHJRQSRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(3-((6-ethoxybenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967696.png)

![N-[3-(dimethylamino)propyl]-2-hydroxybenzamide](/img/structure/B2967701.png)
![Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2967703.png)

![Methyl thieno[2,3-b]pyrazine-7-carboxylate](/img/structure/B2967705.png)
![N'-[(E)-(5-nitro-2-furyl)methylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B2967708.png)


![Ethyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2967713.png)
![methyl 3-(N-(2-([2,3'-bithiophen]-5-yl)ethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2967714.png)


